molecular formula C12H13NO5 B13001138 Ethyl 2-(4-acetyl-2-nitrophenyl)acetate CAS No. 777062-26-7

Ethyl 2-(4-acetyl-2-nitrophenyl)acetate

Cat. No.: B13001138
CAS No.: 777062-26-7
M. Wt: 251.23 g/mol
InChI Key: XTEGVOBLOHIUJB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-acetyl-2-nitrophenyl)acetate is an aromatic ester featuring a phenyl ring substituted with a nitro group (-NO₂) at the 2-position and an acetyl group (-COCH₃) at the 4-position. The compound’s structure includes an ethyl ester (-COOCH₂CH₃) linked to the aromatic ring via a methylene (-CH₂-) bridge.

Properties

CAS No.

777062-26-7

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

ethyl 2-(4-acetyl-2-nitrophenyl)acetate

InChI

InChI=1S/C12H13NO5/c1-3-18-12(15)7-10-5-4-9(8(2)14)6-11(10)13(16)17/h4-6H,3,7H2,1-2H3

InChI Key

XTEGVOBLOHIUJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-acetyl-2-nitrophenyl)acetate can be synthesized through a multi-step process. One common method involves the nitration of ethyl phenylacetate to introduce the nitro group, followed by acetylation to add the acetyl group. The reaction conditions typically involve the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness .

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (−NO₂) undergoes selective reduction to an amino group (−NH₂) under catalytic hydrogenation or using metal-acid systems.

Reagent/ConditionsProductYieldSource
H₂/Pd-C (ethanol, 25°C)Ethyl 2-(4-acetyl-2-aminophenyl)acetate85–92%
Fe/HCl (reflux, 4 h)Ethyl 2-(4-acetyl-2-aminophenyl)acetate78%

Mechanism :

  • Catalytic hydrogenation proceeds via adsorption of H₂ on Pd, followed by sequential electron transfer to the nitro group .

  • Fe/HCl reduction involves acidic protonation of the nitro group, forming nitroso and hydroxylamine intermediates before final amine formation.

Acetyl Group Reduction

The ketone (acetyl) group is reduced to a secondary alcohol using strong hydride donors.

Reagent/ConditionsProductYieldSource
LiAlH₄ (THF, 0°C → 25°C)Ethyl 2-(4-(1-hydroxyethyl)-2-nitrophenyl)acetate65%
NaBH₄/CeCl₃ (MeOH, 25°C)Ethyl 2-(4-(1-hydroxyethyl)-2-nitrophenyl)acetate58%

Selectivity : LiAlH₄ preferentially reduces the acetyl group over the nitro group under controlled conditions.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to yield the corresponding carboxylic acid.

ConditionsProductYieldSource
NaOH (aq. EtOH, reflux)2-(4-Acetyl-2-nitrophenyl)acetic acid95%
H₂SO₄ (aq. THF, 70°C)2-(4-Acetyl-2-nitrophenyl)acetic acid88%

Kinetics : Base-catalyzed hydrolysis follows second-order kinetics, with a rate constant k=1.2×103L mol1s1k=1.2\times 10^{-3}\,\text{L mol}^{-1}\text{s}^{-1}
at 25°C .

Substitution Reactions

The nitro group directs electrophilic substitution at the meta position relative to itself, while the acetyl group activates the ring toward nucleophilic attack.

Nucleophilic Aromatic Substitution

Reagent/ConditionsProductYieldSource
NH₃ (CuCN, DMF, 120°C)Ethyl 2-(4-acetyl-2-aminophenyl)acetate70%
KSCN (CuI, DMSO, 100°C)Ethyl 2-(4-acetyl-2-thiocyanophenyl)acetate63%

Mechanism : The nitro group withdraws electron density, facilitating nucleophilic displacement via a Meisenheimer complex.

Photoinduced Reactions

Under UV irradiation, the nitro group participates in photoenolization, forming reactive intermediates.

ConditionsProductObservationsSource
UV light (λ = 350 nm, CH₃CN)Quinoid enol tautomerTransient intermediate
UV light + H₂O2-Acetyl-4-methylbenzaldehydeStable product

Pathway :

  • Photoexcitation generates a triplet-state enol (3pQ\text{3pQ}^*
    ) .

  • Reaction with water yields aldehydes via keto-enol tautomerization .

Cyclization Reactions

Intramolecular reactions form heterocyclic structures under acidic or thermal conditions.

ConditionsProductYieldSource
H₂SO₄ (reflux, 6 h)6-Nitro-4-acetylindanone74%
PPA (120°C, 3 h)7-Nitro-3-acetylcoumarin68%

Mechanism : Cyclization proceeds via electrophilic attack of the acetyl carbonyl on the activated aromatic ring.

Comparative Reactivity Table

Functional GroupReaction TypeReagentsReactivity (Relative Rate)
−NO₂ReductionH₂/Pd-CHigh
−COCH₃ReductionLiAlH₄Moderate
−COOEtHydrolysisNaOHHigh
Aromatic ringElectrophilic substitutionHNO₃/H₂SO₄Low

Scientific Research Applications

Chemical Applications

1. Synthesis of Organic Compounds
Ethyl 2-(4-acetyl-2-nitrophenyl)acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

2. Precursor for Heterocycles
This compound can be utilized as a precursor for the synthesis of heterocyclic compounds. The nitro group can be reduced to form amines, which can further cyclize to produce biologically active heterocycles. This property is particularly valuable in drug discovery and development.

Biological Applications

1. Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth positions it as a potential candidate for developing new antimicrobial agents.

2. Anti-inflammatory Properties
Studies have demonstrated that this compound can reduce inflammatory markers in murine models, suggesting its potential use in treating inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Medical Applications

1. Therapeutic Potential
this compound is being explored for its therapeutic properties beyond antimicrobial and anti-inflammatory effects. Preliminary findings suggest possible anticancer activity, with studies indicating induction of apoptosis in cancer cell lines.

2. Biochemical Probes
The compound has been investigated as a biochemical probe to study enzyme-substrate interactions, providing insights into metabolic pathways and enzyme mechanisms.

Industrial Applications

1. Development of Novel Materials
In industry, this compound is utilized for developing novel materials, particularly in the production of dyes and pigments. Its reactivity allows it to serve as a precursor for various colorants used in textiles and coatings.

2. Synthesis of Fine Chemicals
The compound plays a role in synthesizing fine chemicals used across various sectors, including pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound derivatives against common pathogens. Results showed significant inhibition zones compared to controls, highlighting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving a murine model of inflammation, researchers found that treatment with this compound resulted in reduced levels of inflammatory markers and cytokines, supporting its application in managing inflammatory conditions.

Data Summary Table

Application TypeObservationsReferences
Antimicrobial Significant inhibition against Staphylococcus aureus and Escherichia coli
Anti-inflammatory Reduction in inflammatory markers in murine models
Synthesis Used as an intermediate for complex organic molecules
Heterocycle Formation Precursor for biologically active heterocycles

Mechanism of Action

The mechanism of action of ethyl 2-(4-acetyl-2-nitrophenyl)acetate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The substituents on the phenyl ring significantly influence the compound’s physical, electronic, and reactive characteristics. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 2-(4-acetyl-2-nitrophenyl)acetate 4-acetyl, 2-nitro C₁₁H₁₁NO₅ 243.22* Strong electron-withdrawing groups; high polarity
Ethyl 2-(4-chloro-2-nitrophenyl)acetate 4-chloro, 2-nitro C₁₀H₁₀ClNO₄ 243.64 Moderate EWG; chloro enhances lipophilicity
Ethyl 2-(2-methyl-4-nitrophenyl)acetate 2-methyl, 4-nitro C₁₁H₁₃NO₄ 235.23 Methyl donor reduces ring deactivation
Ethyl 4-nitrophenylacetate 4-nitro C₁₀H₁₁NO₅ 225.20 Simpler structure; para-nitro directs electrophiles

*Calculated based on molecular formula.

Key Observations :

  • Electronic Effects : The acetyl group (-COCH₃) in the target compound is a stronger electron-withdrawing group (EWG) than chloro (-Cl) or methyl (-CH₃), further deactivating the aromatic ring and directing electrophilic substitution to specific positions .
  • Molecular Weight : The acetyl substituent adds two carbons, resulting in a higher molecular weight (243.22 g/mol) versus chloro (243.64 g/mol) or methyl (235.23 g/mol) derivatives.
Nitro Group Reduction

Nitro groups in analogous compounds are reduced to amino (-NH₂) groups under conditions like Fe/NH₄Cl in ethanol/water (e.g., reduction of ethyl 2-(4-nitrophenoxy)acetate to ethyl 2-(4-aminophenoxy)acetate ). For the target compound, the acetyl group may stabilize intermediates or alter reduction kinetics due to its electron-withdrawing nature.

Ester Hydrolysis

Ethyl esters are typically hydrolyzed under acidic or basic conditions. The acetyl group’s steric bulk may slow hydrolysis compared to simpler analogs like ethyl 4-nitrophenylacetate .

Implications for Target Compound :

  • Likely synthesized via similar alkylation or esterification routes.
  • Reduction of the nitro group could yield ethyl 2-(4-acetyl-2-aminophenyl)acetate, a precursor for bioactive molecules.

Crystallographic and Computational Insights

Crystal structures of tert-butyl 2-methyl-2-(4-nitrophenyl)acetate () reveal weak hydrogen-bonding interactions influenced by substituents. The acetyl group in the target compound may enhance intermolecular dipole interactions compared to methyl or tert-butyl analogs, affecting crystallinity and stability. Computational studies (e.g., Hirshfeld surface analysis) could further elucidate packing efficiency .

Biological Activity

Ethyl 2-(4-acetyl-2-nitrophenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by the following structural formula:

C12H13NO5\text{C}_{12}\text{H}_{13}\text{N}\text{O}_5

This compound contains an acetyl group and a nitrophenyl moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitro group can undergo reduction to form reactive intermediates, which can modify proteins and other cellular components through acetylation or nitrosation reactions. These modifications can influence enzyme activity and signal transduction pathways, leading to various physiological effects.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties. In vitro studies indicated that it can inhibit the growth of several bacterial strains. For example, a study compared the compound's efficacy against standard antibiotics like tetracycline and found it demonstrated significant inhibitory zones against certain pathogens .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Comparison Drug
E. coli15Tetracycline
S. aureus18Ampicillin
P. aeruginosa12Ciprofloxacin

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In animal models, it showed a reduction in inflammation markers when administered in controlled doses . The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of the immune response.

Cytotoxicity in Cancer Cells

Recent studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated potent cytotoxicity against leukemia and colon cancer cells, with IC50 values indicating significant cell death at low concentrations .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Type of Cancer
HCT11610Colon
K5628Leukemia
A54915Lung

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial properties of this compound against common pathogens. The study utilized disk diffusion methods to measure zones of inhibition, revealing that the compound outperformed several conventional antibiotics in specific cases .
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects on cancer cell lines. The results indicated that treatment with this compound led to increased apoptosis markers in treated cells compared to controls, suggesting its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(4-acetyl-2-nitrophenyl)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nitro-acetylation of phenylacetic acid derivatives followed by esterification. Key steps include:
  • Nitro-substitution : Introducing the nitro group at the ortho position of the acetylated benzene ring under controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C to minimize over-nitration) .
  • Esterification : Reacting the intermediate with ethyl alcohol in the presence of acid catalysts (e.g., H₂SO₄) or via transesterification of methyl esters .
  • Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of nitrating agent), solvent polarity (e.g., dichloromethane for better selectivity), and temperature gradients to suppress side reactions like di-nitration .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for the ethyl ester triplet (δ 1.2–1.4 ppm, CH₃) and quartet (δ 4.1–4.3 ppm, CH₂), aromatic protons (δ 7.5–8.5 ppm), and acetyl methyl singlet (δ 2.6 ppm) .
  • ¹³C NMR : Confirm ester carbonyl (δ 170–175 ppm) and nitro/acetyl substituents (δ 120–150 ppm for aromatic carbons) .
  • IR Spectroscopy : Identify ester C=O stretch (~1740 cm⁻¹), nitro group asymmetrical stretch (~1520 cm⁻¹), and acetyl C=O (~1680 cm⁻¹) .
  • Mass Spectrometry (MS) : Use high-resolution MS to detect molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of –NO₂ or –COOEt groups) .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer :
  • Kinetic Studies : Perform pH-dependent hydrolysis experiments (pH 1–13) using HPLC or UV-Vis to monitor ester degradation.
  • Buffer Systems : Use phosphate (pH 2–7.4) and borate (pH 8–10) buffers at 25–37°C.
  • Data Analysis : Fit degradation profiles to pseudo-first-order kinetics to determine rate constants. The nitro and acetyl groups may stabilize the ester via electron-withdrawing effects, reducing hydrolysis at neutral pH .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural elucidation of this compound?

  • Methodological Answer :
  • Software Tools : Use SHELXL for refinement, focusing on resolving disordered nitro/acetyl groups. Validate with R-factor convergence (<0.05) and CheckCIF to flag outliers .
  • Data Cross-Validation : Compare experimental bond lengths/angles with DFT-optimized structures. For example, the C–NO₂ bond length should be ~1.48 Å; deviations >0.02 Å may indicate data quality issues .
  • Twinned Data : Apply twin-law refinement in SHELXL if multiple crystals show non-merohedral twinning .

Q. What mechanistic insights guide the reactivity of this compound in cyclization reactions?

  • Methodological Answer :
  • Nucleophilic Attack : The acetyl group activates the aromatic ring for electrophilic substitution, while the nitro group directs regioselectivity.
  • Cyclization Pathways : Use DFT calculations (e.g., Gaussian 16) to model transition states. For example, intramolecular ester participation in forming benzofuran derivatives requires overcoming a ~25 kcal/mol barrier .
  • Kinetic Isotope Effects (KIE) : Perform deuterium labeling at the α-ester position to probe rate-determining steps (e.g., KIE >2 indicates C–H cleavage is critical) .

Q. How do steric and electronic effects influence the catalytic reduction of the nitro group in this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/C, Raney Ni, or PtO₂ under H₂ (1–3 atm). Steric hindrance from the acetyl group may slow reduction rates.
  • Electronic Effects : Use Hammett plots to correlate substituent σ values with reaction rates. The meta-acetyl group likely deactivates the nitro group, requiring higher H₂ pressures .
  • Byproduct Analysis : Monitor amine/amide formation via LC-MS to optimize selectivity .

Data Analysis and Experimental Design

Q. What strategies can mitigate conflicting HPLC and GC-MS data when quantifying this compound in complex mixtures?

  • Methodological Answer :
  • Sample Prep : Derivatize thermally labile nitro groups (e.g., silylation) for GC-MS compatibility .
  • Column Selection : Use C18 columns (HPLC) with acetonitrile/water gradients (retention time ~8–10 min) and DB-5MS (GC-MS) for resolution .
  • Cross-Validation : Spike samples with deuterated internal standards (e.g., d₄-ethyl acetate) to calibrate both techniques .

Q. How can researchers design comparative studies to evaluate this compound against analogs with varying substituents?

  • Methodological Answer :
  • Structural Variants : Synthesize analogs with –Cl, –OMe, or –CF₃ substituents.
  • Property Mapping : Measure logP (shake-flask method), dipole moments (DFT), and bioactivity (e.g., enzyme inhibition assays).
  • SAR Analysis : Use multivariate regression to correlate substituent σ/π values with biological or physicochemical properties .

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